molecular formula C20H22ClNO B4418936 N-[(2-methoxynaphthalen-1-yl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride

N-[(2-methoxynaphthalen-1-yl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride

Cat. No.: B4418936
M. Wt: 327.8 g/mol
InChI Key: XHZQRDAZRKPNDR-UHFFFAOYSA-N
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Description

N-[(2-methoxynaphthalen-1-yl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a methylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of the 2-methoxynaphthalene derivative. This can be achieved through the methylation of naphthol using methyl iodide in the presence of a base such as potassium carbonate.

    Alkylation Reaction: The next step involves the alkylation of the 2-methoxynaphthalene derivative with a suitable alkylating agent, such as benzyl chloride, to introduce the methylphenyl group.

    Formation of the Amine: The final step involves the reduction of the intermediate product to form the desired amine. This can be achieved using reducing agents such as lithium aluminum hydride.

    Hydrochloride Formation: The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxynaphthalen-1-yl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-[(2-methoxynaphthalen-1-yl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-methoxynaphthalen-1-yl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

N-[(2-methoxynaphthalen-1-yl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride can be compared with similar compounds such as:

    N-Methyl-1-naphthalenemethylamine hydrochloride: Similar structure but lacks the methoxy group.

    N-(1-Naphthylmethyl)methylamine hydrochloride: Similar structure but with different substitution patterns on the naphthalene ring.

Uniqueness

The presence of the methoxy group and the specific substitution pattern on the naphthalene ring make this compound unique in its chemical properties and reactivity.

Properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO.ClH/c1-15-7-9-16(10-8-15)13-21-14-19-18-6-4-3-5-17(18)11-12-20(19)22-2;/h3-12,21H,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZQRDAZRKPNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=C(C=CC3=CC=CC=C32)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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